3-Ethynyl-2-fluorobenzonitrile
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Overview
Description
3-Ethynyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the third position and a fluorine atom at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a fluorine atom is introduced to the benzene ring followed by the addition of an ethynyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution and addition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the ammoxidation of toluene derivatives or the dehydration of benzamide or benzaldehyde oxime. These processes are optimized for high yield and purity, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-fluorobenzonitrile involves its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the ethynyl and fluorine groups.
Fluorobenzene: Contains a fluorine atom but lacks the nitrile and ethynyl groups.
Ethynylbenzene: Contains an ethynyl group but lacks the fluorine and nitrile groups
Uniqueness: 3-Ethynyl-2-fluorobenzonitrile is unique due to the combination of the ethynyl and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H4FN |
---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-ethynyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H4FN/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-5H |
InChI Key |
VOZJJARBZAYHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C#N)F |
Origin of Product |
United States |
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